2H-pyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-2-one
Description
2H-pyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-2-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes pyridine, thiazole, and pyrimidine moieties, making it a versatile scaffold for various chemical and biological studies.
Properties
IUPAC Name |
5-thia-1,3,8-triazatricyclo[7.4.0.02,6]trideca-2,6,8,10,12-pentaen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS/c13-9-11-8-6(14-9)5-10-7-3-1-2-4-12(7)8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHVCQSPKGAONX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C3C(=NC(=O)S3)N2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-pyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For example, the reaction of 2-aminopyridine with carbon disulfide and an alkylating agent can lead to the formation of the thiazole ring, which is then fused with a pyrimidine ring through further cyclization reactions .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product through appropriate purification techniques.
Chemical Reactions Analysis
Types of Reactions
2H-pyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2H-pyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-2-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2H-pyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-2-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This interaction is facilitated by hydrogen bonding and π–π stacking interactions between the compound and the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]thiazolo[5,4-d]pyrimidinone: Similar structure but with different substitution patterns, leading to variations in biological activity.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one: Another heterocyclic compound with antimicrobial properties.
Thiazolo[3,2-a]pyrimidine: Known for its antibacterial activity and different ring fusion.
Uniqueness
2H-pyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-2-one stands out due to its unique combination of pyridine, thiazole, and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase with high potency and low cytotoxicity makes it a promising candidate for therapeutic applications, particularly in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
